molecular formula C10H16 B037117 (E)-beta-ocimene CAS No. 3779-61-1

(E)-beta-ocimene

Cat. No. B037117
CAS RN: 3779-61-1
M. Wt: 136.23 g/mol
InChI Key: IHPKGUQCSIINRJ-CSKARUKUSA-N
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Description

(E)-beta-ocimene is a naturally occurring monoterpene, a type of volatile organic compound (VOC) found in a variety of plants. It is a key component of many essential oils, and has been studied for its potential applications in the field of medicinal chemistry. In

Scientific Research Applications

Plant-Insect Interactions

(E)-β-Ocimene plays a significant role in plant-insect interactions. In Arabidopsis thaliana, a gene encoding (E)-β-ocimene synthase, AtTPS03, was identified. This gene is up-regulated in response to mechanical wounding and treatment with jasmonic acid, concurrent with induced emission of (E)-β-ocimene. This emission serves as a chemical cue for attracting parasitoids or predators of plant herbivores, as well as pollinating insects. Furthermore, exposure to (E)-β-ocimene can activate defense gene expression in plants (Fäldt et al., 2003).

Synthesis and Production

The synthesis of (E)-β-ocimene has been a subject of study due to its common occurrence in nature. A simple and reliable synthesis method using a Grignard coupling as the key step has been developed, allowing its production on gram scales (Yildizhan & Schulz, 2011).

Role in Pollination and Speciation

In the study of monkeyflowers (Mimulus), the independent loss-of-function in OCIMENE SYNTHASE alleles paralleled the diversification of pollination syndromes, including hummingbird pollination and autogamy. This suggests the involvement of (E)-β-ocimene in floral scent variation and its contribution to species diversification (Peng et al., 2017).

Honey Bee Behavior Regulation

(E)-β-Ocimene has been shown to regulate foraging behavior in honey bees, Apis mellifera. Exposure to this compound can increase overall foraging activity, though it does not specifically increase pollen foraging. This suggests a role for (E)-β-ocimene in the social regulation within the bee colony (Ma et al., 2015).

Interaction with Other Organisms

β-Ocimene is involved in multiple interactions between plants and other organisms, such as attracting a wide spectrum of pollinators and inducing defensive responses to herbivory (Farré-Armengol et al., 2017). It also serves as a volatile brood pheromone in honey bee colonies, affecting the behavior of worker bees (Maisonnasse et al., 2010).

Role in Butterfly Pheromones

In Heliconius butterflies, (E)-β-ocimene serves as an anti-aphrodisiac pheromone, with its biosynthesis and evolution revealing the convergent evolution of chemical signals in plants and insects (Darragh et al., 2021).

properties

IUPAC Name

(3E)-3,7-dimethylocta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPKGUQCSIINRJ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC/C=C(\C)/C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040567
Record name Ocimene (E)
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name trans-Ocimene
Source Human Metabolome Database (HMDB)
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Boiling Point

174.00 to 175.00 °C. @ 760.00 mm Hg
Record name trans-Ocimene
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Product Name

beta-OCIMENE, (3E)-

CAS RN

3779-61-1, 13877-91-3, 27400-72-2
Record name (E)-β-Ocimene
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Record name Ocimene trans-beta-form
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Record name beta-Ocimene
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Record name Octatriene, 3,7-dimethyl-, (E)-
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Record name Ocimene (E)
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Record name (E)-3,7-dimethylocta-1,3,6-triene
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Record name .BETA.-OCIMENE, (3E)-
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Record name trans-Ocimene
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URL http://www.hmdb.ca/metabolites/HMDB0030089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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